

# cis-Ned19's role in lysosomal calcium signaling

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## Compound of Interest

Compound Name: *cis-Ned19*

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An In-Depth Technical Guide to the Role of **cis-Ned19** in Lysosomal Calcium Signaling

For Researchers, Scientists, and Drug Development Professionals

## Introduction

Lysosomes, traditionally viewed as cellular recycling centers, are now recognized as critical hubs for metabolic signaling. A key aspect of their signaling function is the regulation of intracellular calcium ( $\text{Ca}^{2+}$ ) homeostasis. Lysosomes act as acidic  $\text{Ca}^{2+}$  stores, and the release of  $\text{Ca}^{2+}$  from these organelles plays a pivotal role in a myriad of cellular processes, including autophagy, endo-lysosomal trafficking, and nutrient sensing. A central player in the mobilization of lysosomal  $\text{Ca}^{2+}$  is the second messenger, nicotinic acid adenine dinucleotide phosphate (NAADP). NAADP triggers  $\text{Ca}^{2+}$  release through the activation of two-pore channels (TPCs), which are ion channels located on the membranes of lysosomes and endosomes.

Given the significance of the NAADP-TPC signaling axis in cellular physiology and its emerging role in various pathologies such as cancer and lysosomal storage diseases, the development of specific pharmacological tools to modulate this pathway is of paramount importance. **cis-Ned19** has emerged as a potent and selective antagonist of NAADP-mediated  $\text{Ca}^{2+}$  signaling. This technical guide provides a comprehensive overview of the role of **cis-Ned19** in lysosomal calcium signaling, its mechanism of action, and its application as a research tool. We present quantitative data on its effects, detailed experimental protocols for its use, and a visual representation of the signaling pathway it modulates.

## cis-Ned19: A Selective Antagonist of TPCs

**cis-Ned19** is a structural analog of NAADP that acts as a selective antagonist of TPCs, thereby inhibiting NAADP-induced  $\text{Ca}^{2+}$  release from lysosomal stores. Its stereoisomer, trans-Ned19, also exhibits inhibitory activity, though **cis-Ned19** is generally more potent.

## Mechanism of Action

**cis-Ned19** exerts its inhibitory effect by targeting TPCs, primarily TPC1 and TPC2, which are the principal NAADP-sensitive  $\text{Ca}^{2+}$  release channels on endo-lysosomal membranes.

Evidence suggests that **cis-Ned19** does not directly compete with NAADP for the same binding site but rather acts as a non-competitive antagonist. Interestingly, the effect of Ned-19 can be concentration-dependent; at nanomolar concentrations, it has been observed to potentiate NAADP-induced TPC2 activation, while at micromolar concentrations, it acts as an inhibitor[1]. This dual activity highlights the complexity of its interaction with the TPC channel complex.

The high degree of colocalization of fluorescently-labeled **cis-Ned19** with lysosomal markers like LysoTracker confirms its site of action within the endo-lysosomal system[2]. By blocking TPCs, **cis-Ned19** effectively attenuates the initial localized  $\text{Ca}^{2+}$  release from lysosomes, which in many cellular contexts is a necessary trigger for a larger, global cytosolic  $\text{Ca}^{2+}$  signal through a process known as calcium-induced calcium release (CICR) from the endoplasmic reticulum.

## Quantitative Data on cis-Ned19 Activity

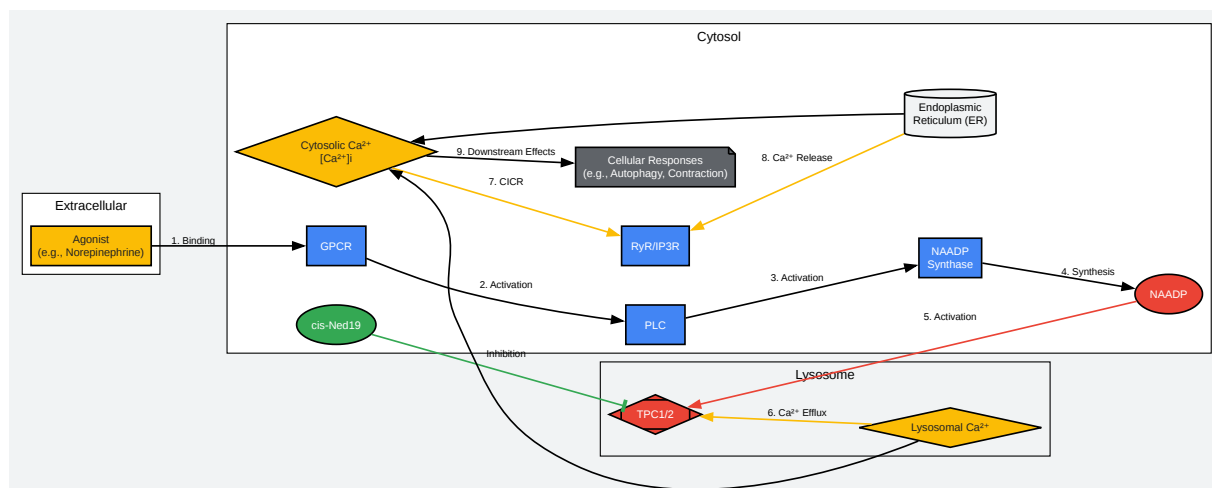
The following tables summarize key quantitative data regarding the effects of **cis-Ned19** on lysosomal  $\text{Ca}^{2+}$  signaling and related cellular processes.

Parameter	Cell Type	Agonist	Effect	IC <sub>50</sub> / Concentration	Reference
Inhibition of Ca <sup>2+</sup> Rise	Rat Aortic Smooth Muscle Cells	100 µM Norepinephrine	~50-60% inhibition	IC <sub>50</sub> = 2.7 µM	<a href="#">[2]</a>
Rat Aortic Smooth Muscle Cells	5-HT, Ang II, AVP	Slight decrease	25 µM		
Memory CD4+ T cells	TCR activation	Concentration-dependent inhibition	250-300 µM		
Astrocytes	10 µM Glutamate	Inhibition of Ca <sup>2+</sup> mobilization	1 µM		
NAADP Binding Inhibition	[ <sup>32</sup> P]NAADP	Inhibition	IC <sub>50</sub> = 15 µM		
NAADP-Induced Ca <sup>2+</sup> Release Inhibition	NAADP	Inhibition	IC <sub>50</sub> = 800 nM		
Effect on TPC2 Activity	Reconstituted TPC2 channels	NAADP	Potentiation	Nanomolar concentrations	
Reconstituted TPC2 channels	NAADP	Non-competitive antagonism	1 µM		

Cellular Process	Cell Type	Treatment	Effect	Reference
Autophagy	HeLa cells overexpressing TPC2	10 $\mu$ M Ned-19	Decreased LC3-II and p62 levels	
Astrocytes	1 $\mu$ M Ned-19	Inhibited glutamate-induced autophagy		
Dictyostelium discoideum	trans-Ned-19	Reduced autophagic flux		
Lysosomal pH	PS1KO cells	0.5 mM Ned-19	No alteration of lysosomal pH	
Cell Viability	B16 melanoma cells	Ned-19	Decreased proliferation, induced apoptosis	
Colorectal cancer cells	Ned-19	Decreased proliferation		

## Signaling Pathway

The following diagram illustrates the role of **cis-Ned19** in the lysosomal  $\text{Ca}^{2+}$  signaling pathway.



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Caption: **cis-Ned19** inhibits NAADP-mediated lysosomal  $\text{Ca}^{2+}$  release.

## Experimental Protocols

This section provides detailed methodologies for key experiments involving **cis-Ned19** to study lysosomal  $\text{Ca}^{2+}$  signaling.

### Preparation of *cis*-Ned19 Stock Solution

**cis-Ned19** is a fluorescent molecule. Protect it from light and store it at -20°C. For long-term storage, -80°C is recommended.

- Reconstitution: Dissolve **cis-Ned19** powder in high-quality, anhydrous DMSO to prepare a stock solution of 1-10 mM.
- Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Storage: Store the aliquots at -20°C or -80°C, protected from light.

## Measurement of Lysosomal Calcium Release using Fluo-4 AM

This protocol describes the measurement of changes in cytosolic  $\text{Ca}^{2+}$  concentration following stimulation, which indirectly reflects lysosomal  $\text{Ca}^{2+}$  release.

Materials:

- Cells of interest cultured on glass-bottom dishes
- Fluo-4 AM (Acetoxymethyl ester)
- Pluronic F-127
- Hanks' Balanced Salt Solution (HBSS) or other physiological buffer
- **cis-Ned19**
- Agonist (e.g., NAADP-AM, Norepinephrine)
- Ionomycin (positive control)
- Fluorescence microscope equipped for live-cell imaging

Procedure:

- Cell Culture: Seed cells on glass-bottom dishes to achieve 70-80% confluency on the day of the experiment.
- Loading Solution Preparation: Prepare a loading solution containing 2-5  $\mu\text{M}$  Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
- Cell Loading:
  - Wash the cells once with HBSS.
  - Incubate the cells with the Fluo-4 AM loading solution for 30-60 minutes at 37°C in the dark.
  - Wash the cells twice with HBSS to remove excess dye.
- Inhibitor Incubation: Incubate the cells with the desired concentration of **cis-Ned19** in HBSS for 10-30 minutes prior to stimulation.
- Imaging and Stimulation:
  - Mount the dish on the fluorescence microscope.
  - Acquire a baseline fluorescence signal (Excitation: ~494 nm, Emission: ~516 nm).
  - Add the agonist to stimulate  $\text{Ca}^{2+}$  release and continue recording the fluorescence signal.
  - At the end of the experiment, add ionomycin (5-10  $\mu\text{M}$ ) to obtain the maximum fluorescence signal ( $F_{\text{max}}$ ) for calibration purposes.
- Data Analysis: Analyze the change in fluorescence intensity over time. The fluorescence signal is proportional to the cytosolic  $\text{Ca}^{2+}$  concentration. Compare the amplitude and kinetics of the  $\text{Ca}^{2+}$  transient in the presence and absence of **cis-Ned19**.

## Lysosomal Patch Clamp Electrophysiology

This advanced technique allows for the direct measurement of ion channel activity on the lysosomal membrane. This protocol is a general guide and requires specialized equipment and expertise.

#### Materials:

- Cells with enlarged lysosomes (e.g., treated with vacuolin-1)
- Patch clamp rig with amplifier and data acquisition system
- Borosilicate glass capillaries for pipette fabrication
- Pipette and bath solutions mimicking cytosolic and lysosomal luminal conditions, respectively.
- **cis-Ned19**
- NAADP

#### Procedure:

- Lysosome Enlargement: Treat cells with a reagent like vacuolin-1 to induce the formation of enlarged lysosomes that are accessible for patch-clamping.
- Cell Preparation: Gently lyse the cells to release the enlarged lysosomes.
- Pipette Preparation: Pull and fire-polish borosilicate glass capillaries to create patch pipettes with a resistance of 5-10 MΩ.
- Patching:
  - Under visual guidance (microscopy), approach an enlarged lysosome with the patch pipette.
  - Apply gentle suction to form a high-resistance seal (GΩ seal) between the pipette tip and the lysosomal membrane.
  - Apply a brief pulse of suction to rupture the membrane patch and achieve the whole-lysosome configuration.
- Recording:



- Record channel activity in voltage-clamp or current-clamp mode.
- To study the effect of **cis-Ned19**, it can be included in the bath solution (cytosolic side) or the pipette solution (luminal side), depending on the experimental question.
- Apply NAADP to the bath solution to activate TPCs and observe the inhibitory effect of **cis-Ned19**.
- Data Analysis: Analyze the recorded currents to determine channel properties such as conductance, open probability, and ion selectivity, and how these are modulated by **cis-Ned19**.

## Autophagy Flux Assay (LC3 Turnover)

This western blot-based assay measures the degradation of LC3-II, a marker of autophagosomes, to assess autophagic flux.

Materials:

- Cells cultured in multi-well plates
- **cis-Ned19**
- Autophagy inducer (e.g., starvation, rapamycin)
- Lysosomal inhibitors (e.g., bafilomycin A1 or a combination of E64d and pepstatin A)
- Lysis buffer (e.g., RIPA buffer) with protease inhibitors
- SDS-PAGE gels and western blotting apparatus
- Primary antibodies against LC3 and a loading control (e.g., GAPDH,  $\beta$ -actin)
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Cell Treatment:
  - Plate cells and treat with the autophagy inducer in the presence or absence of **cis-Ned19**.
  - For each condition, have a parallel set of wells treated with a lysosomal inhibitor for the last 2-4 hours of the experiment. This will block the degradation of LC3-II and allow for the measurement of its accumulation.
- Cell Lysis:
  - Wash cells with ice-cold PBS.
  - Lyse the cells in lysis buffer.
  - Determine the protein concentration of the lysates.
- Western Blotting:
  - Separate equal amounts of protein from each sample by SDS-PAGE.
  - Transfer the proteins to a PVDF or nitrocellulose membrane.
  - Block the membrane and incubate with primary antibodies against LC3 and the loading control.
  - Incubate with the HRP-conjugated secondary antibody.
  - Detect the protein bands using a chemiluminescent substrate and an imaging system.
- Data Analysis:
  - Quantify the band intensities for LC3-II and the loading control.
  - Autophagic flux is determined by the difference in the amount of LC3-II between samples with and without the lysosomal inhibitor. A decrease in this difference in the presence of **cis-Ned19** indicates an inhibition of autophagic flux.

## Measurement of Lysosomal pH using LysoSensor Dyes

This method uses a ratiometric fluorescent dye to measure the pH of the lysosomal lumen.

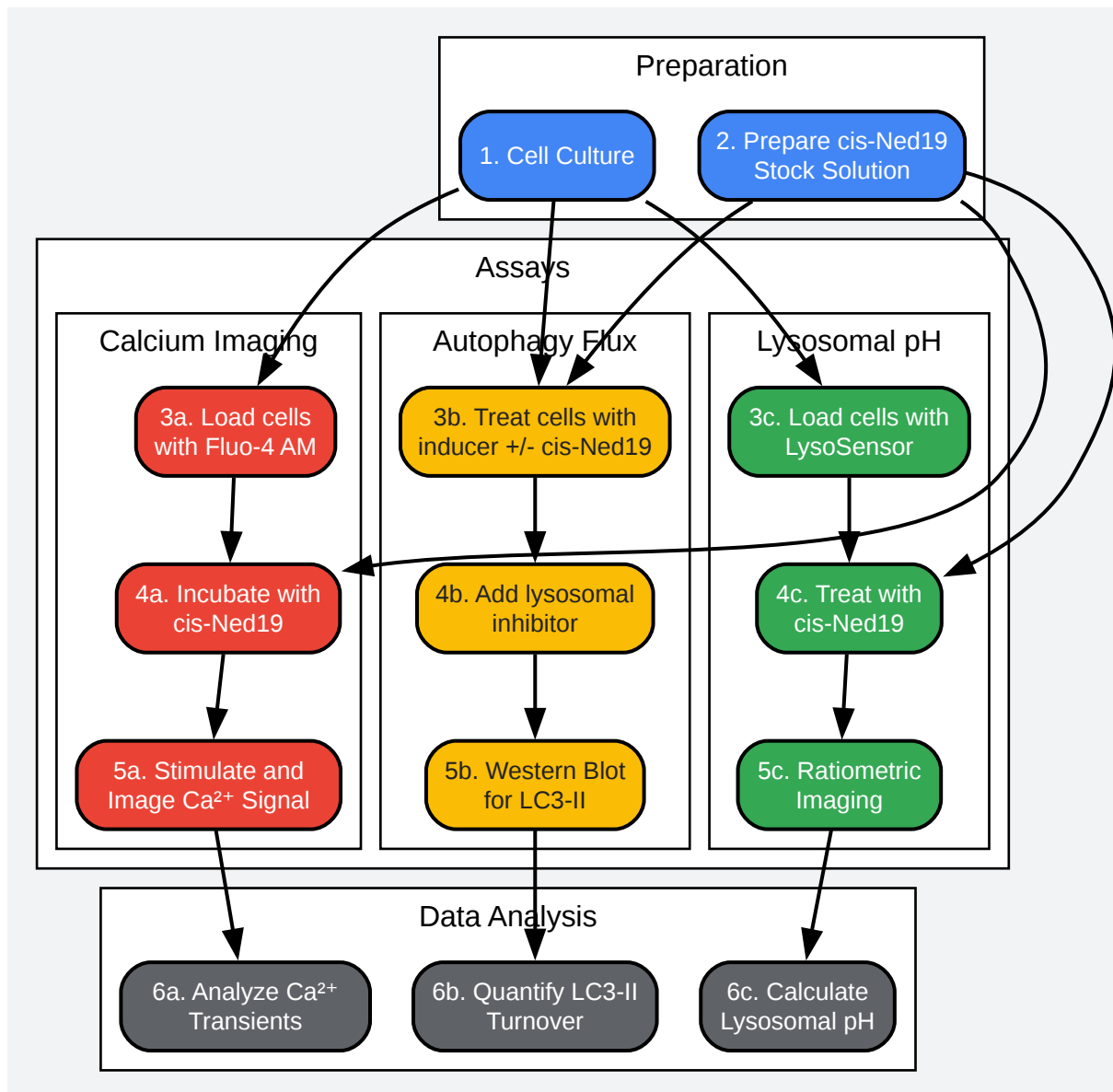
#### Materials:

- Cells cultured on glass-bottom dishes
- LysoSensor™ Yellow/Blue DND-160
- Calibration buffers of known pH (e.g., ranging from pH 4.0 to 6.0) containing nigericin and monensin (ionophores)
- Fluorescence microscope with appropriate filter sets for ratiometric imaging

#### Procedure:

- Dye Loading: Incubate cells with 1-5  $\mu$ M LysoSensor™ Yellow/Blue DND-160 in culture medium for 5-10 minutes at 37°C.
- Washing: Wash the cells twice with pre-warmed medium.
- Imaging:
  - Acquire images at two different emission wavelengths (e.g., ~450 nm and ~520 nm) using a single excitation wavelength (~360 nm).
  - Treat the cells with **cis-Ned19** and record any changes in the fluorescence ratio over time.
- Calibration:
  - At the end of the experiment, incubate the cells with the calibration buffers containing the ionophores. This will equilibrate the lysosomal pH with the extracellular pH.
  - Acquire images for each calibration buffer to generate a standard curve of fluorescence ratio versus pH.
- Data Analysis: Calculate the ratio of the fluorescence intensities at the two emission wavelengths for each lysosome. Use the standard curve to convert these ratios into pH values.

## Experimental Workflow Diagram



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Caption: Workflow for studying **cis-Ned19**'s effects.

## Conclusion

**cis-Ned19** is an invaluable tool for dissecting the intricate role of NAADP-mediated lysosomal Ca<sup>2+</sup> signaling in cellular function. Its selectivity as a TPC antagonist allows for the precise interrogation of this pathway. The data and protocols presented in this guide provide a robust framework for researchers, scientists, and drug development professionals to investigate the

multifaceted contributions of lysosomal  $\text{Ca}^{2+}$  signaling in health and disease. As our understanding of the spatial and temporal dynamics of lysosomal  $\text{Ca}^{2+}$  continues to evolve, the use of specific pharmacological probes like **cis-Ned19** will be instrumental in uncovering novel therapeutic targets and strategies for a range of human disorders.

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